![molecular formula C12H13NO2 B13188048 N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
N-[(3-Formylphenyl)methyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Formylphenyl)methyl]but-2-enamide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is commonly used in pharmaceutical research and various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]but-2-enamide typically involves the reaction of 3-formylbenzylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Formylphenyl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methyl]but-2-enamide.
Reduction: 3-(Hydroxymethylphenyl)methyl]but-2-enamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N-[(3-Formylphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3-Formylphenyl)methyl]but-2-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-Formylphenyl)methyl]but-2-enoic acid
- N-[(3-Formylphenyl)methyl]but-2-enol
- N-[(3-Formylphenyl)methyl]but-2-enamine
Uniqueness
N-[(3-Formylphenyl)methyl]but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(E)-N-[(3-formylphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H13NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h2-7,9H,8H2,1H3,(H,13,15)/b4-2+ |
Clave InChI |
CPVYDFCWGKYQMA-DUXPYHPUSA-N |
SMILES isomérico |
C/C=C/C(=O)NCC1=CC(=CC=C1)C=O |
SMILES canónico |
CC=CC(=O)NCC1=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


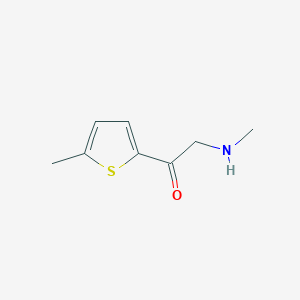
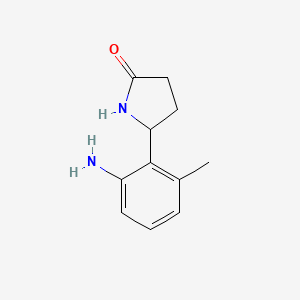
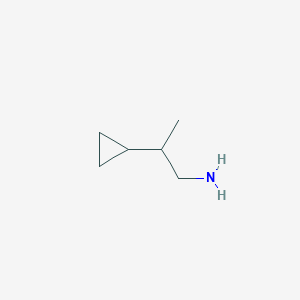

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
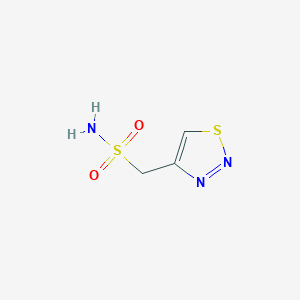
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)
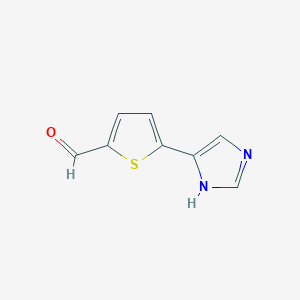
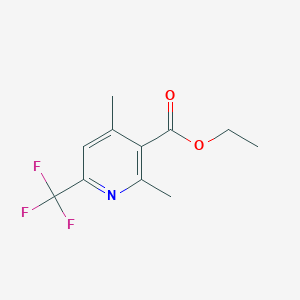
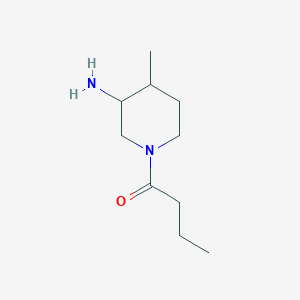
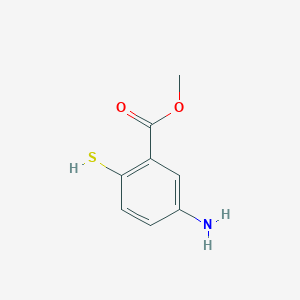
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)


